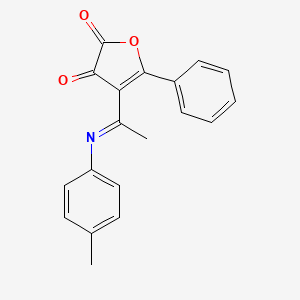
4-(1-((4-Methylphenyl)imino)ethyl)-5-phenyl-2,3-furandione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-((4-Methylphenyl)imino)ethyl)-5-phenyl-2,3-furandione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a furan ring substituted with phenyl and methylphenyl imino groups, making it a subject of interest in organic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-((4-Methylphenyl)imino)ethyl)-5-phenyl-2,3-furandione typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate, which is then cyclized to produce the furan ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance production rates and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-((4-Methylphenyl)imino)ethyl)-5-phenyl-2,3-furandione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
4-(1-((4-Methylphenyl)imino)ethyl)-5-phenyl-2,3-furandione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 4-(1-((4-Methylphenyl)imino)ethyl)-5-phenyl-2,3-furandione involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The furan ring’s electron-rich nature allows it to participate in various chemical reactions, influencing the compound’s overall biological and chemical behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- N-ethyl-2-amino-1-phenylpropan-1-one
Uniqueness
Compared to similar compounds, 4-(1-((4-Methylphenyl)imino)ethyl)-5-phenyl-2,3-furandione stands out due to its unique combination of a furan ring with phenyl and methylphenyl imino groups
Propriétés
Numéro CAS |
88556-37-0 |
|---|---|
Formule moléculaire |
C19H15NO3 |
Poids moléculaire |
305.3 g/mol |
Nom IUPAC |
4-[C-methyl-N-(4-methylphenyl)carbonimidoyl]-5-phenylfuran-2,3-dione |
InChI |
InChI=1S/C19H15NO3/c1-12-8-10-15(11-9-12)20-13(2)16-17(21)19(22)23-18(16)14-6-4-3-5-7-14/h3-11H,1-2H3 |
Clé InChI |
SLLATRHRHWTMLQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N=C(C)C2=C(OC(=O)C2=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



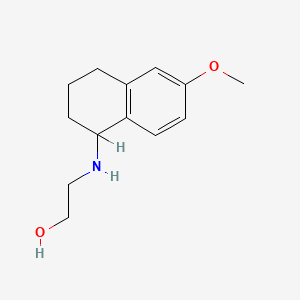
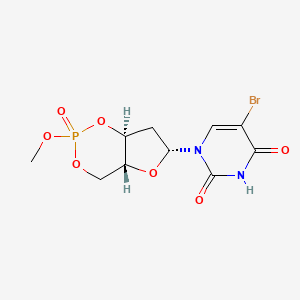
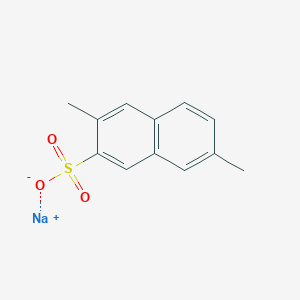
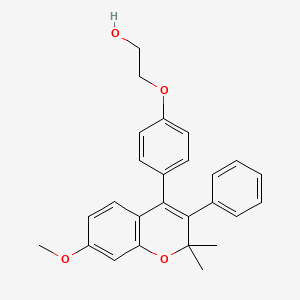

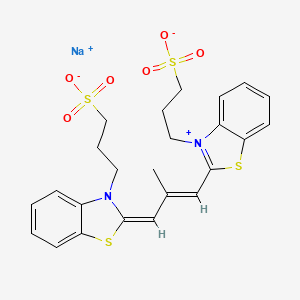
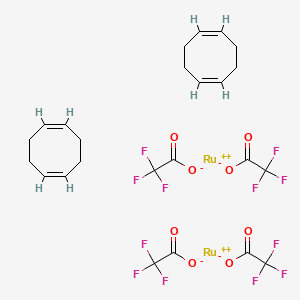

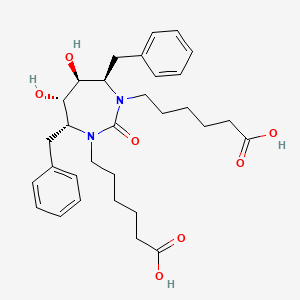
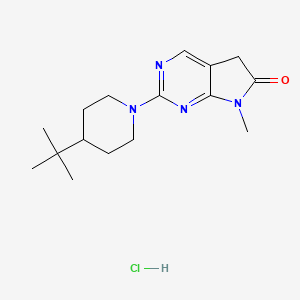
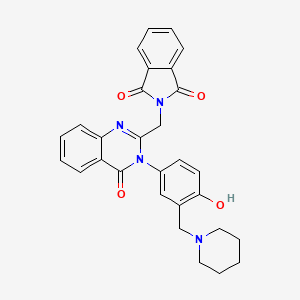
![4-amino-5-chloro-2-methoxy-N-[[4-(1-phenylethyl)morpholin-2-yl]methyl]benzamide;(E)-but-2-enedioic acid](/img/structure/B12720078.png)

